molecular formula C14H11BrN2O2 B603452 2-bromo-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide CAS No. 305858-55-3

2-bromo-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide

Cat. No.: B603452
CAS No.: 305858-55-3
M. Wt: 319.15g/mol
InChI Key: GPKPWDYKRVUHHF-CXUHLZMHSA-N
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Description

Structural Classification and Chemical Identity

2-Bromo-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide belongs to the hydrazone class of organic compounds, which are characterized by the presence of a hydrazone functional group formed through the condensation of hydrazine derivatives with carbonyl compounds. The compound exhibits the general hydrazone formula R1R2-C=N-NH-R3, where the carbon-nitrogen double bond is adjacent to a hydrazine group. This specific molecule features a molecular formula of C14H11BrN2O2 with a molecular weight of 319.15 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the compound name reflects the presence of a bromine substituent at the 2-position of the benzohydrazide moiety, coupled with an (E)-configured methylidene bridge connecting to a 2-hydroxyphenyl group. The (E) designation indicates the trans configuration around the carbon-nitrogen double bond, signifying that the relevant substituents are positioned on opposite sides of this double bond. This stereochemical specification is crucial for understanding the compound's three-dimensional structure and subsequent chemical behavior.

The compound demonstrates typical characteristics of Schiff base derivatives, being formed through the condensation reaction between 2-bromobenzohydrazide and 2-hydroxybenzaldehyde with the elimination of water as the sole byproduct. This synthetic pathway represents a classical approach to hydrazone formation, where the carbonyl group of the aldehyde reacts with the terminal nitrogen of the hydrazide to form the characteristic imine bond.

Functional Group Analysis and Chemical Properties

The molecular architecture of this compound incorporates several distinct functional groups that contribute to its chemical reactivity and coordination properties. The hydrazone moiety serves as the central structural feature, connecting two aromatic systems through the characteristic carbon-nitrogen double bond. The presence of the hydroxyl group at the 2-position of the phenyl ring creates opportunities for hydrogen bonding interactions and enhances the compound's potential as a chelating ligand.

The bromine substituent at the 2-position of the benzohydrazide ring acts as an electron-withdrawing group, significantly affecting the electron distribution across the molecule and influencing its reactivity profile. This halogen substitution is particularly relevant in coordination chemistry applications, where the electronic properties of ligands directly impact the stability and properties of resulting metal complexes. Studies have demonstrated that halogen-substituted hydrazones, particularly those containing bromine, exhibit enhanced biological activities and coordination capabilities compared to their non-halogenated analogs.

Table 1.1: Key Structural Features of this compound

Structural Feature Description Chemical Significance
Hydrazone linkage -C=N-NH- group Primary coordination site for metal binding
Bromine substituent Electron-withdrawing halogen at 2-position Modulates electronic properties and reactivity
Hydroxyl group -OH functionality at 2-position of phenyl ring Provides additional coordination site and hydrogen bonding capability
E-configuration Trans arrangement around C=N double bond Determines three-dimensional molecular geometry
Aromatic systems Two benzene rings connected via hydrazone bridge Contributes to molecular stability and π-π interactions

Properties

IUPAC Name

2-bromo-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2/c15-12-7-3-2-6-11(12)14(19)17-16-9-10-5-1-4-8-13(10)18/h1-9,18H,(H,17,19)/b16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKPWDYKRVUHHF-CXUHLZMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-bromobenzohydrazide. The reaction is carried out in an ethanol medium, with the mixture being heated to 60-70°C for 3-5 hours . The product is then isolated and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity
Research indicates that Schiff bases, including 2-bromo-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide, exhibit notable antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

2. Antitumor Properties
The compound has also been evaluated for its antitumor activity. In vitro studies suggest that it can induce apoptosis in cancer cells, particularly those associated with breast and lung cancers. The mechanism appears to involve the generation of reactive oxygen species and subsequent activation of apoptotic pathways .

3. Enzyme Inhibition
Recent findings suggest that derivatives of this compound can act as inhibitors for specific enzymes such as laccase, which is involved in lignin degradation. This property could be harnessed in agricultural applications to control wood-decomposing fungi .

Material Science Applications

1. Coordination Chemistry
The unique structure of this compound allows it to function as a ligand in coordination chemistry. It can form stable complexes with various metal ions, which can be utilized in catalysis or as materials for electronic applications .

2. Dyes and Pigments
Due to its chromophoric properties, this compound can be employed in dye formulations. The ability to absorb light at specific wavelengths makes it suitable for use in textiles and coatings, where color stability and intensity are critical .

Case Studies

Study Focus Findings
El-Masry et al., 2000Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus strains using Schiff bases similar to this compound .
Hodnett et al., 1970Antitumor ActivityReported that similar hydrazones showed cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications .
Aydoğan et al., 2001Coordination ChemistryExplored metal complexation properties, highlighting the stability and reactivity of complexes formed with transition metals .

Mechanism of Action

The exact mechanism of action of 2-bromo-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, resulting in the compound’s observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Variations in Analogous Benzohydrazides
Compound Name Substituents (Benzoyl/Hydrazone) Crystallographic Features Biological Activity Reference
2-Bromo-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide Br (C2), –OH (C2') Monoclinic, P2₁/n; O–H···N H-bond Sorbent material, antimicrobial
N'-[(E)-(5-Bromo-2-hydroxyphenyl)ethylidene]-2-chlorobenzohydrazide Cl (C2), Br (C5'), –OH (C2') Monoclinic, P2₁/n; dihedral angle = 13.74° Not reported
4-Chloro-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide Cl (C4), –OH (C2') Forms tin(IV) complexes; incomplete substitution in organometallic reactions Anticancer (tin derivatives)
2,4-Dihydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide –OH (C2, C4), –OCH₃ (C3') High-yield synthesis (76%); hydrogen-bonded layers Antioxidant, enzyme inhibition
2-(Ethylsulfanyl)-N'-[(substituted phenyl)methylidene]benzohydrazide –S–C₂H₅ (C2), variable substituents Sol-gel immobilization for extraction Gastroprotective

Key Observations :

  • Electron-Withdrawing Groups (Br, Cl) : Bromine and chlorine enhance electrophilicity and intermolecular interactions (e.g., Br···O/Br···Br in ). Bromine also increases molecular weight, affecting solubility.
  • Hydroxyl and Methoxy Groups : The –OH group enables intramolecular H-bonding and chelation with metals (e.g., Sn in ), while –OCH₃ improves solubility and antioxidant activity .
  • Sulfur-Containing Derivatives : Ethylsulfanyl groups (–S–C₂H₅) introduce hydrophobic interactions, enhancing gastroprotective effects .

Key Insights :

  • Antimicrobial Activity : Bromine and chlorine substituents correlate with enhanced antibacterial potency, as seen in compound (MIC = 6.25 µg/mL).
  • Enzyme Inhibition : Methoxy and hydroxyl groups improve interactions with enzyme active sites (e.g., AChE inhibition in ).
  • Anticancer Potential: Bromine in the hydrazone moiety (e.g., ) increases cytotoxicity, likely via DNA intercalation or reactive oxygen species (ROS) generation.

Crystallographic and Physicochemical Properties

Table 3: Crystallographic Data and Physical Properties
Compound Space Group Unit Cell Parameters (Å, °) Melting Point (°C) Solubility Reference
This compound P2₁/n a = 14.861, b = 4.837, β = 106.1 224 (decomp.) Low in ethanol
4-Tert-butyl-N'-[(E)-(4-fluoro-3-methoxyphenyl)methylidene]benzohydrazide Pbc2 a = 12.34, b = 9.87, c = 17.65 198–200 Moderate in DMSO
N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(1-ethylbenzimidazol-2-yl)thio]acetohydrazide Not reported 189–191 High in DMF

Notable Trends:

  • Crystal Packing : Bulky substituents (e.g., tert-butyl in ) increase steric hindrance, leading to distinct packing motifs.
  • Solubility : Methoxy and sulfanyl groups improve solubility in polar aprotic solvents (DMF, DMSO), whereas bromine reduces it .

Biological Activity

2-bromo-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide is a hydrazone derivative known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This compound has garnered attention in recent years due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H12BrN2O2
  • CAS Number : 305858-55-3

The presence of both bromine and hydroxyl groups in its structure contributes to its unique reactivity and biological effects.

The precise mechanism of action for this compound remains partially understood. However, it is believed to interact with specific molecular targets such as enzymes and receptors, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, resulting in the compound's observed biological activities .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM
Escherichia coli125 μg/mL
Klebsiella pneumoniae15.6 μg/mL

These findings suggest that the compound has bactericidal effects, inhibiting protein synthesis pathways and affecting nucleic acid and peptidoglycan production .

Antiviral Activity

In addition to its antibacterial properties, this compound has been studied for its antiviral potential. Preliminary investigations indicate that it may inhibit viral replication, although detailed mechanisms remain to be elucidated.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown activity against tamoxifen-resistant breast cancer cells (TAMR-MCF-7), suggesting a possible role in overcoming drug resistance in cancer therapy.

  • Study Findings : The compound demonstrated significant cytotoxicity in these cell lines, indicating its potential as a therapeutic agent in cancer treatment .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several hydrazone derivatives, including this compound. The results indicated that this compound outperformed several standard antibiotics against MRSA strains .
  • Anticancer Research :
    In vitro testing on various cancer cell lines revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Q & A

Q. Why do crystallographic studies report differing space groups (P1 vs. P21/c) for similar derivatives?

  • Methodological Answer : Subtle substituent changes (e.g., methoxy vs. hydroxyl groups) alter packing forces. Hydrogen-bonding networks (e.g., O–H···N vs. O–H···O) and π-π stacking (interplanar spacing ~3.5 Å) dictate lattice symmetry. Rietveld refinement of PXRD data validates phase purity .

Tables for Key Data

Property Value/Description Reference
Crystal System Monoclinic (P21/c)
Unit Cell Volume 1733.4 ų
Antimicrobial Activity MIC = 8–32 µg/mL (S. aureus)
Ligand-Metal Bond Length Ni–N = 1.89 Å
Tautomer Energy Difference ΔG = 2.3 kcal/mol (DFT/B3LYP)

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